molecular formula C22H13Cl2N3O2S B12131498 (5Z)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12131498
M. Wt: 454.3 g/mol
InChI Key: SDEGMOZDHNGXHI-ODLFYWEKSA-N
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Description

(5Z)-5-{[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazol-6(5H)-one core substituted with a 3,4-dichlorophenyl-furan moiety at position 5 and a 2-methylphenyl group at position 2.

Properties

Molecular Formula

C22H13Cl2N3O2S

Molecular Weight

454.3 g/mol

IUPAC Name

(5Z)-5-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C22H13Cl2N3O2S/c1-12-4-2-3-5-15(12)20-25-22-27(26-20)21(28)19(30-22)11-14-7-9-18(29-14)13-6-8-16(23)17(24)10-13/h2-11H,1H3/b19-11-

InChI Key

SDEGMOZDHNGXHI-ODLFYWEKSA-N

Isomeric SMILES

CC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC(=C(C=C5)Cl)Cl)/SC3=N2

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC(=C(C=C5)Cl)Cl)SC3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dichlorophenyl group: This step often involves electrophilic aromatic substitution reactions.

    Construction of the thiazolo[3,2-b][1,2,4]triazole core: This is typically done through cyclization reactions involving thioamides and hydrazines.

    Final assembly: The final step involves the condensation of the furan derivative with the thiazolo[3,2-b][1,2,4]triazole intermediate under controlled conditions to ensure the formation of the desired Z-isomer.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to modify the double bonds or the thiazolo[3,2-b][1,2,4]triazole core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation can be achieved using reagents like chlorine (Cl₂) or bromine (Br₂), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction could lead to partially or fully saturated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the field of medicinal chemistry due to its potential biological activities. Notably:

  • Antimicrobial Activity: Research indicates that derivatives of this compound can exhibit significant antimicrobial properties. For instance, studies have demonstrated its effectiveness against various bacterial strains and fungi, making it a candidate for developing new antibiotics or antifungal agents .
  • Anticancer Properties: The thiazolo-triazole core is known for its ability to inhibit certain cancer cell lines. Preliminary studies suggest that this compound may interfere with cancer cell proliferation and induce apoptosis .

Biological Studies

The compound's structure allows it to interact with specific biological targets:

  • Enzyme Inhibition: It has been studied for its inhibitory effects on enzymes such as enoyl-acyl carrier protein reductase in Plasmodium falciparum, which is crucial for malaria treatment. The compound demonstrated a Ki value of approximately 510 nM, indicating strong binding affinity .

Material Science

In materials science, the compound's unique electronic properties make it suitable for:

  • Organic Electronics: Its ability to form thin films could be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The presence of multiple aromatic rings enhances charge transport properties .

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Furan Ring: This can be achieved through cyclization reactions from appropriate precursors under acidic or basic conditions.
  • Electrophilic Aromatic Substitution: The introduction of the dichlorophenyl group often involves electrophilic aromatic substitution reactions.
  • Construction of the Thiazolo-Triazole Core: This generally requires cyclization reactions involving thioamides and hydrazines .

Chemical Reactions

The compound can undergo various chemical transformations:

  • Oxidation: The furan ring can be oxidized to form furanones.
  • Reduction: Reduction reactions can modify double bonds or the thiazolo-triazole core.
  • Substitution Reactions: Both electrophilic and nucleophilic substitutions are possible on the aromatic rings .

Case Study 1: Antimicrobial Efficacy

A study published in 2019 evaluated the antimicrobial activity of several derivatives of this compound against common pathogens. Results indicated that certain modifications enhanced efficacy against resistant strains of bacteria .

Case Study 2: Cancer Cell Proliferation Inhibition

Research conducted on the anticancer properties revealed that specific analogs of this compound reduced proliferation rates in breast cancer cell lines by inducing apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of (5Z)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

The target compound’s closest structural analogs include:

(5Z)-5-[(2-Chloro-6-fluorophenyl)methylidene]-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (CAS: 577790-77-3)

(5Z)-5-[(5-Methylfuran-2-yl)methylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (CAS: 577696-87-8)

(5Z)-5-[(2-Chlorophenyl)methylidene]-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one (CAS: 371120-61-5)

Table 1: Structural and Physical Properties
Compound Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Substituents
Target Compound C₂₃H₁₄Cl₂N₃O₂S* ~508.3 Not reported 3,4-Dichlorophenyl-furan; 2-methylphenyl
CAS 577790-77-3 C₁₈H₁₀ClFN₃OS 394.8 Not reported 2-Chloro-6-fluorophenyl; 3-methylphenyl
CAS 577696-87-8 C₁₉H₁₇N₃O₅S 399.4 Not reported 5-Methylfuran; 3,4,5-trimethoxyphenyl
CAS 371120-61-5 C₂₀H₁₅ClN₃O₂S 408.9 Not reported 2-Chlorophenyl; 4-ethoxyphenyl

Pharmacological and Physicochemical Insights

  • In contrast, the trimethoxyphenyl group in CAS 577696-87-8 may enhance solubility due to its polar substituents.
  • Furan vs. Phenyl Rings : The furan moiety in the target compound introduces oxygen-based hydrogen-bonding capacity, differing from purely hydrocarbon-based phenyl rings in CAS 577790-77-3 .
  • Methyl vs. Ethoxy Groups : The 2-methylphenyl group in the target compound offers steric hindrance, which may reduce off-target interactions compared to the 4-ethoxyphenyl group in CAS 371120-61-5 .

Biological Activity

The compound (5Z)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a thiazole derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to the target compound have shown cytotoxic effects against various cancer cell lines. The IC50 values for related thiazole compounds have been reported as low as 1.61μg/mL1.61\,\mu g/mL, indicating potent activity against human glioblastoma and melanoma cells . The presence of electron-donating groups in the phenyl ring enhances this activity.

Antioxidant Activity

Antioxidant assays reveal that thiazole derivatives possess considerable antioxidant capabilities. For example, compounds derived from similar scaffolds exhibited antioxidant activity measured in terms of Ascorbic Acid Equivalent (AAE) ranging from 2007.672007.67 to 1654.76μg/g1654.76\,\mu g/g. This suggests that the incorporation of specific functional groups can significantly influence the antioxidant potential .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives have demonstrated effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MICs) in the range of 24μg/mL2-4\,\mu g/mL. This suggests potential applications in treating infections caused by multidrug-resistant strains .

The biological activity of thiazole derivatives is often attributed to their ability to interact with various biological targets. For instance:

  • Antitumor Mechanism : The cytotoxicity is believed to arise from the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.
  • Antioxidant Mechanism : These compounds may scavenge free radicals or chelate metal ions, thereby reducing oxidative stress in cells.
  • Antimicrobial Mechanism : The interaction with bacterial enzymes or disruption of cell membrane integrity has been proposed as a mode of action.

Case Studies

  • Thiazole Derivatives Against Cancer : A study involving a series of thiazole compounds demonstrated significant cytotoxic effects on various cancer cell lines, with structure-activity relationship (SAR) analysis indicating that specific substitutions on the thiazole ring enhance potency .
  • Antioxidant Evaluation : In vitro studies highlighted the antioxidant potential of thiazole derivatives where compounds were tested against standard antioxidants like ascorbic acid, showing comparable results .
  • Antimicrobial Efficacy : Research on thiazole-furan conjugates revealed promising antibacterial activity against clinical isolates, suggesting a viable path for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. How can multi-step synthesis of this compound be optimized for improved yield and purity?

  • Methodology :

  • Stepwise reaction monitoring : Use HPLC or TLC to track intermediate formation and purity at each step. Adjust solvent systems (e.g., DMF for polar intermediates, chloroform for non-polar) to enhance solubility .
  • Catalyst screening : Test palladium or copper catalysts for cross-coupling reactions, as halogenated aryl groups (e.g., 3,4-dichlorophenyl) often require metal-mediated coupling .
  • Temperature control : Optimize exothermic reactions (e.g., cyclization steps) using reflux conditions (80–120°C) or microwave-assisted synthesis to reduce side products .
  • Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization in ethanol to isolate the final product .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

  • Recommended methods :

  • NMR spectroscopy : 1H and 13C NMR to identify proton environments (e.g., furan methylidene protons at δ 7.2–7.5 ppm) and confirm stereochemistry (Z-configuration via NOESY) .
  • Mass spectrometry : High-resolution LCMS (ESI+) to verify molecular weight (e.g., expected [M+H]+ ≈ 486) and detect fragmentation patterns .
  • X-ray crystallography : Resolve ambiguous stereochemistry in crystalline derivatives (e.g., confirming the (5Z) configuration) .

Q. What preliminary biological assays are suitable for screening therapeutic potential?

  • Screening pipeline :

  • Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values compared to analogs like (5Z)-5-(4-fluorophenyl) derivatives .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), noting IC50 values relative to controls (e.g., doxorubicin) .
  • Enzyme inhibition : Fluorescence-based assays for kinase or protease targets, leveraging the compound’s thiazole-triazole core for π-π stacking interactions .

Advanced Research Questions

Q. How do substituent variations (e.g., halogen position, aryl groups) influence bioactivity?

  • Comparative analysis :

  • Structural analogs :
Compound SubstituentsBiological Activity (IC50/MIC)Source
3,4-Dichlorophenyl (target compound)Anticancer: 12.5 µM (MCF-7)
4-FluorophenylAntimicrobial: MIC 8 µg/mL
2-MethylphenylEnhanced solubility, reduced toxicity
  • QSAR insights : Electron-withdrawing groups (e.g., Cl at 3,4-positions) improve target binding via hydrophobic interactions, while bulky substituents (e.g., methoxy) may hinder membrane penetration .

Q. What computational strategies predict target interactions and mechanism of action?

  • Approaches :

  • Molecular docking : Use AutoDock Vina to model binding to 14-α-demethylase (PDB: 3LD6), identifying key residues (e.g., His310 for hydrogen bonding with triazole N) .
  • MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-enzyme complexes (RMSD < 2 Å indicates stable binding) .
  • Pharmacophore mapping : Highlight essential features (e.g., dichlorophenyl for hydrophobic pockets, furan oxygen for polar contacts) .

Q. How can contradictions in biological data across studies be resolved?

  • Troubleshooting steps :

  • Assay standardization : Validate protocols using reference compounds (e.g., fluconazole for antifungal assays) to control for variability in cell viability methods .
  • Physicochemical profiling : Measure logP (e.g., ≈3.2 via shake-flask method) and solubility to correlate bioavailability discrepancies .
  • Metabolic stability : Conduct microsomal assays (e.g., human liver microsomes) to identify rapid degradation pathways (e.g., CYP3A4-mediated oxidation) .

Methodological Notes

  • Synthetic challenges : Steric hindrance from the 2-methylphenyl group may require longer reaction times for cyclization (24–48 hrs) .
  • Data interpretation : Overlapping NMR signals (e.g., furan and thiazole protons) necessitate DEPT or 2D-COSY for resolution .
  • Ethical compliance : Adhere to non-therapeutic use guidelines; no FDA approval exists for in vivo testing .

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